molecular formula C19H24Cl3FN2O2 B2904829 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride CAS No. 474263-48-4

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride

Cat. No.: B2904829
CAS No.: 474263-48-4
M. Wt: 437.76
InChI Key: RWHFEXHMPVUKBY-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the study of central nervous system (CNS) targets. This complex molecule features a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol chain that is further modified with a 4-fluorophenoxy ether. The dihydrochloride salt form enhances the compound's stability and solubility for experimental applications . Compounds with similar arylpiperazine scaffolds are frequently investigated for their diverse pharmacological profiles . Specifically, the structural motifs present in this reagent—the chlorophenylpiperazine and the fluorophenoxy groups—are known to be key pharmacophores in ligands that interact with various neurotransmitter receptors in the brain, such as serotonin and dopamine receptors . As a result, this chemical serves as a valuable intermediate or reference standard in the design and synthesis of novel psychoactive agents . Its primary research applications include use as a building block in the development of potential therapeutic agents, a chemical probe for investigating receptor binding sites, and a precursor in synthetic organic chemistry routes. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O2.2ClH/c20-15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-18(24)14-25-19-6-4-16(21)5-7-19;;/h1-7,12,18,24H,8-11,13-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHFEXHMPVUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylpiperazine: This involves the reaction of 3-chloroaniline with piperazine under controlled conditions.

    Formation of 4-fluorophenoxypropan-2-ol: This step involves the reaction of 4-fluorophenol with epichlorohydrin, followed by ring-opening with a base to yield the desired alcohol.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the propan-2-ol moiety undergoes oxidation under specific conditions. For example:

Reagent Conditions Product Source
KMnO₄Acidic medium, 70–80°C1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-one

This reaction is analogous to the oxidation of structurally similar alcohols in piperazine derivatives, where KMnO₄ selectively oxidizes secondary alcohols to ketones without affecting aromatic chlorides or fluorides .

Esterification and Acylation

The hydroxyl group can react with acyl chlorides or anhydrides to form esters. CDI (carbonyldiimidazole) activation facilitates coupling with nucleophiles:

Reagent Conditions Product Source
Acetyl chlorideDry DCM, Et₃N, 0°C → RT1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-yl acetate
CDI + R-COOHDMF, 24h, RTCorresponding ester/amide derivatives

The CDI-mediated coupling methodology, validated for analogous alcohols , enables efficient esterification or amidation.

Alkylation of Piperazine Nitrogen

In its free base form, the piperazine nitrogen undergoes alkylation with alkyl halides:

Reagent Conditions Product Source
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-methylated derivative
Benzyl chlorideEt₃N, THF, refluxN-benzylated derivative

Piperazine derivatives are well-documented to undergo alkylation at secondary amines under mild basic conditions .

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be converted to a better leaving group for substitution:

Reagent Conditions Product Source
TsCl, Et₃NDCM, DMAP, 0°C → RTTosylate intermediate
NaN₃DMF, 70°C, 3hAzide derivative

Tosylation followed by azide substitution is a validated pathway for introducing functional diversity .

Acid-Base and Salt Formation

The compound exhibits reversible protonation at the piperazine nitrogen:

Reagent Conditions Product Source
HCl (gas)Et₂O, 0°C → RTDihydrochloride salt
NaOHH₂O/EtOH, RTFree base form

The dihydrochloride salt (pKa ~8.5 for piperazine) dissociates in aqueous solutions above pH 6 .

Stability Under Hydrolytic Conditions

The compound demonstrates resistance to hydrolysis under physiological conditions:

Condition Time Degradation Source
pH 1.2 (HCl)24h, 37°C<5% degradation
pH 7.4 (PBS)24h, 37°C<2% degradation

The fluorophenoxy and chlorophenyl groups stabilize the structure against acid/base-mediated breakdown .

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Reference
Target Compound
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride
C₁₉H₂₄Cl₃FN₂O₂ 3-Chlorophenyl, 4-fluorophenoxy Potential serotonergic/adrenergic activity (inferred)
Naftopidil Dihydrochloride
1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
C₂₄H₃₀Cl₂N₂O₃ 2-Methoxyphenyl, naphthalen-1-yloxy α₁-Adrenoceptor antagonist (clinical use in hypertension)
BRL-15572
1-phenyl-3-[4-(3-chlorophenyl)piperazin-1-yl]phenylpropan-2-ol dihydrochloride
C₂₅H₂₆Cl₂N₂O 3-Chlorophenyl, phenylpropan-2-ol 5-HT1D receptor antagonist
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride C₁₉H₂₃Cl₃N₂O₂ 2-Chlorophenoxy, phenylpiperazine Undisclosed, likely adrenergic modulation

Key Findings

Substituent Impact on Receptor Binding: The 3-chlorophenyl group in the target compound and BRL-15572 suggests affinity for serotonin receptors, but the 4-fluorophenoxy moiety in the target may confer distinct selectivity compared to BRL-15572’s phenylpropan-2-ol chain .

Salt Form and Solubility :

  • Dihydrochloride salts (target, Naftopidil, BRL-15572) improve aqueous solubility, critical for oral bioavailability and formulation .

Pharmacological and Physicochemical Data

Pharmacological Activity

  • Serotonergic Targets: BRL-15572’s 5-HT1D antagonism suggests the target compound may interact with serotonin receptors, but structural differences (e.g., fluorophenoxy vs. phenylpropan-2-ol) could shift affinity toward 5-HT1A or α-adrenergic receptors .
  • Adrenergic Modulation: Naftopidil’s α₁-blocking activity underscores the role of piperazine derivatives in cardiovascular therapeutics; the target’s fluorophenoxy group may reduce off-target effects compared to naphthyl groups .

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenoxy group (logP ~2.5) in the target compound likely offers a balance between solubility and membrane permeability compared to Naftopidil’s more lipophilic naphthyl group (logP ~3.8) .

Biological Activity

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride is a synthetic compound known for its potential pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring and has garnered interest due to its interactions with various biological targets, suggesting applications in treating psychiatric disorders and possibly cancer.

Chemical Structure and Synthesis

The compound's structure includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • 3-Chlorophenyl group : A chlorinated aromatic substituent that enhances biological activity.
  • 4-Fluorophenoxy group : Contributes to the compound's unique reactivity and potential receptor interactions.

The synthesis typically involves several steps:

  • Preparation of 3-chlorophenylpiperazine : Reacting 3-chloroaniline with piperazine.
  • Formation of 4-fluorophenoxypropan-2-ol : Involves the reaction of 4-fluorophenol with epichlorohydrin.
  • Coupling Reaction : The two intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin receptors, which are crucial for mood regulation and anxiety management. The compound may act as an agonist or antagonist, modulating neurotransmitter systems and influencing various cellular pathways involved in psychiatric conditions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antidepressant Properties

Studies suggest that this compound may have antidepressant effects, potentially through its action on serotonin receptors. It has been shown to modulate serotonin levels, which is critical in the treatment of depression.

Antipsychotic Activity

The compound's interaction with dopamine receptors indicates potential antipsychotic properties. It may influence dopaminergic pathways, which are often dysregulated in psychotic disorders .

Antitumor Effects

Preliminary studies have indicated that the compound may exhibit antitumor activity. Its ability to affect cellular pathways involved in cancer progression suggests it could be explored as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

A comparison table of similar compounds highlights structural variations and potential differences in biological activity:

Compound NameStructureUnique Features
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-olStructureSimilar piperazine core but different substituent positions
1-[4-(3-Fluorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-olStructureDifferent halogen substitution may alter receptor binding profiles

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Study on Neurotransmitter Modulation :
    • A study demonstrated that the compound significantly increased serotonin levels in animal models, correlating with reduced anxiety behaviors .
  • Antitumor Activity Assessment :
    • In vitro assays revealed that the compound inhibited the proliferation of certain cancer cell lines, suggesting its potential as an antitumor agent.
  • Safety and Toxicology :
    • Toxicological evaluations indicated a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects and potential side effects .

Q & A

Q. What are the critical steps in synthesizing 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step organic reactions:

Piperazine Functionalization: React 3-chlorophenylpiperazine with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions to form the piperazine-propanol backbone .

Phenoxy Coupling: Introduce the 4-fluorophenoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and catalysts like K₂CO₃ to enhance reactivity .

Salt Formation: Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .
Optimization Parameters:

  • Temperature: 60–80°C for coupling reactions to balance reactivity and side-product formation.
  • pH: Maintain alkaline conditions (pH 9–10) during nucleophilic substitution .
  • Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization for ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and phenoxy group (δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z 423.3 [M+H]⁺ for the free base) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
  • Melting Point: Report as a range (e.g., 210–215°C) to confirm crystallinity .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis elucidate electronic properties and reactivity?

Methodological Answer:

  • DFT Protocols:
    • Functional Selection: Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model van der Waals interactions .
    • Basis Set: Apply 6-311G(d,p) for geometry optimization and vibrational frequency analysis .
  • Wavefunction Tools (Multiwfn):
    • Electrostatic Potential (ESP): Map surface potentials to predict nucleophilic/electrophilic sites (e.g., piperazine nitrogen lone pairs) .
    • Bond Order Analysis: Quantify C-N bond strengths in the piperazine ring to assess stability under acidic conditions .
      Example Data:
PropertyB3LYP/6-311G(d,p)Experimental
HOMO-LUMO Gap (eV)4.2N/A
Dipole Moment (Debye)8.5N/A

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for refinement:
    • Data Collection: Cool crystals to 100 K to minimize thermal motion .
    • Refinement: Apply anisotropic displacement parameters and resolve hydrogen bonding networks (e.g., O-H⋯Cl interactions) .
  • Validation: Compare DFT-optimized bond lengths (e.g., C-N: 1.45 Å) with X-ray data (1.48 Å) to calibrate computational models .

Q. What strategies are used to analyze pharmacological activity differences among structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Receptor Binding Assays: Compare affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligand displacement (e.g., [³H]spiperone) .
    • Functional Groups: Replace 4-fluorophenoxy with 2-methoxyphenoxy to assess steric/electronic effects on potency .
  • Data Interpretation:
    • IC₅₀ Values: Tabulate results for analogs (e.g., IC₅₀ = 12 nM vs. 45 nM) to identify critical substituents .
    • Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., piperazine NH hydrogen bonding with Asp³·³²) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., aqueous vs. DMSO) be addressed in formulation studies?

Methodological Answer:

  • Experimental Replication:
    • Solvent Screening: Test solubility in PBS (pH 7.4), ethanol, and simulated gastric fluid using UV-Vis spectroscopy (λ = 280 nm) .
    • Dynamic Light Scattering (DLS): Check for aggregation in aqueous buffers, which may artificially lower measured solubility .
  • Computational Support:
    • LogP Calculation: Compare predicted (e.g., XLogP3 = 3.8) and experimental partition coefficients to validate methods .

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